molecular formula C16H21N5O2S B6776547 N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide

N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide

Cat. No.: B6776547
M. Wt: 347.4 g/mol
InChI Key: CAJQBYTZQZPLGM-UHFFFAOYSA-N
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Description

N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide is a complex organic compound that features a pyridazine ring substituted with a methoxy group, a thiophene ring, and a piperazine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route might include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a dihydropyridazine, the methoxy group can be introduced via electrophilic substitution.

    Introduction of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the piperazine derivative with an isocyanate or a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides or amines can be used under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-2-ylethyl)piperazine-1-carboxamide: Similar structure but with a different position of the thiophene ring.

    N-(6-methoxypyridazin-3-yl)-4-(1-furanyl-3-ylethyl)piperazine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6-methoxypyridazin-3-yl)-4-(1-thiophen-3-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-12(13-5-10-24-11-13)20-6-8-21(9-7-20)16(22)17-14-3-4-15(23-2)19-18-14/h3-5,10-12H,6-9H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJQBYTZQZPLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N2CCN(CC2)C(=O)NC3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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